4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
4-Benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety ([e] fusion). Key structural features include a benzoyl group at position 4, a 4-fluorophenyl substituent at position 5, and a methyl group at position 6.
Properties
IUPAC Name |
4-benzoyl-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-15-7-12-20-19(13-15)22(16-8-10-18(24)11-9-16)26(14-21(27)25-20)23(28)17-5-3-2-4-6-17/h2-13,22H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUXRFGACPOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be similar to those of other benzodiazepines. Benzodiazepines are known to act on the central nervous system, primarily targeting gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability.
Mode of Action
Like other benzodiazepines, this compound likely enhances the effect of GABA, an inhibitory neurotransmitter. By binding to specific sites on the GABA receptor, it can increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall decrease in neuronal excitability.
Biochemical Pathways
The action of this compound on GABA receptors can affect various biochemical pathways. For instance, it can influence the dopaminergic, serotonergic, and noradrenergic systems, which are involved in mood regulation, sleep, and other physiological processes.
Result of Action
The enhancement of GABAergic activity by this compound can lead to various effects at the molecular and cellular levels. These may include reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, certain drugs or substances may interact with benzodiazepines, potentially altering their effects.
Biological Activity
The compound 4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one , a member of the benzodiazepine family, has garnered interest due to its potential pharmacological applications. This article explores its biological activity, including structure-activity relationships (SAR), receptor interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a benzodiazepine ring fused with a benzoyl group and a fluorophenyl substituent, which may influence its biological properties.
Biological Activity Overview
- Mechanism of Action : The compound acts primarily as a modulator of the gamma-aminobutyric acid (GABA) receptors, similar to other benzodiazepines. Benzodiazepines enhance the effect of GABA at the GABA_A receptor, leading to increased neuronal inhibition.
-
Pharmacological Effects :
- Anxiolytic Activity : Initial studies indicate that this compound exhibits significant anxiolytic effects in animal models. The presence of the fluorophenyl group is hypothesized to enhance receptor binding affinity compared to non-fluorinated analogs .
- Anticonvulsant Properties : Like many benzodiazepines, it may also possess anticonvulsant properties, making it a candidate for treating epilepsy .
- Sedative Effects : The sedative properties are noted in various assays measuring locomotor activity in rodents .
Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications on the benzodiazepine core can significantly impact biological activity. For instance:
- Substituent Variations : The introduction of halogen atoms (like fluorine) on the phenyl ring has been linked to increased potency and selectivity for GABA_A receptors .
- Conformational Flexibility : The flexibility of the diazepine ring allows for various conformations that can affect binding efficacy and pharmacodynamics .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the benzodiazepine class:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights structural differences between the target compound and related benzodiazepines:
Key Observations :
- Ring Fusion: The [e] fusion in the target compound and its analogs (e.g., and ) creates a distinct spatial arrangement compared to the [b]-fused derivatives in .
- The hydroxyethyl substituent in may increase hydrophilicity, influencing solubility and blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
- Anticancer Activity : The [b]-fused derivatives in exhibit anticancer activity, attributed to their hydroxypropenyl substituents. The target compound’s fluorophenyl and methyl groups may confer different biological targets, though direct evidence is lacking .
- Neurological Potential: The hydroxyethyl analog in is part of a mitochondrial-targeted hybrid (aza-CGP37157–lipoic acid), suggesting benzodiazepine derivatives may modulate ion channels or neurotransmitter receptors. The target compound’s benzoyl group could enhance binding affinity to GABAA receptors, a common target for diazepines .
Data Tables
Table 1: Physicochemical Properties
*LogP values estimated using substituent contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
